methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with a unique structure that includes a pyrazolidinone ring, a benzoate ester, and an ethoxy-hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps:
Formation of the Pyrazolidinone Ring: This can be achieved through the reaction of hydrazine with a diketone under acidic or basic conditions.
Introduction of the Benzoate Ester: This step involves esterification of the pyrazolidinone with methyl benzoate in the presence of a catalyst such as sulfuric acid.
Addition of the Ethoxy-Hydroxyphenyl Group: This is typically done through a condensation reaction with 3-ethoxy-4-hydroxybenzaldehyde under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolidinone ring, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced pyrazolidinone derivatives.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects can vary depending on its application:
Enzyme Inhibition: It may act by binding to the active site of an enzyme, thereby preventing substrate access and inhibiting enzyme activity.
Therapeutic Effects: The compound may interact with specific molecular targets, such as receptors or signaling pathways, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(4E)-4-[(3-methoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
- Methyl 4-[(4E)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Uniqueness
Methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C20H18N2O6 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
methyl 4-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate |
InChI |
InChI=1S/C20H18N2O6/c1-3-28-17-11-12(4-9-16(17)23)10-15-18(24)21-22(19(15)25)14-7-5-13(6-8-14)20(26)27-2/h4-11,23H,3H2,1-2H3,(H,21,24)/b15-10+ |
InChI Key |
RLQJOYQHDLWGOD-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.